molecular formula C21H21N3O4 B2867851 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 941991-95-3

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No. B2867851
CAS RN: 941991-95-3
M. Wt: 379.416
InChI Key: KLTXJSAHXBPHSD-UHFFFAOYSA-N
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Description

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide, also known as DMPOPA, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of pyridazinone derivatives and has been synthesized using various methods.

Scientific Research Applications

Inotropic Activity

One study focused on the discovery and inotropic activity of dihydropyridazinone derivatives, which are related to the chemical structure of interest. The researchers discovered potent positive inotropes, such as 6 (N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide), and prepared several lactam analogues. These compounds showed significant oral activity and long-acting effects in dogs, highlighting their potential as cardiotonics (Robertson et al., 1986).

Antioxidant Capacity

Another study explored the enzymatic modification of 2,6-dimethoxyphenol, a compound related to the chemical structure , for the synthesis of dimers with high antioxidant capacity. The oxidation of 2,6-dimethoxyphenol led to the formation of a dimer with significantly higher antioxidant capacity than the substrate, demonstrating the potential application of such compounds as bioactive antioxidants (Adelakun et al., 2012).

Antifungal and Antimicrobial Agents

Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share a core structure with the compound of interest, identified them as broad-spectrum antifungal agents effective against Candida and Aspergillus species. This study indicates the potential of related compounds in developing new antifungal medications (Bardiot et al., 2015).

Antinociceptive Activity

Compounds related to the chemical structure of interest, specifically [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide derivatives, were synthesized and evaluated for their antinociceptive activity. The study found several of these compounds to be more potent than aspirin in a modified Koster's Test, highlighting their potential as pain management solutions (Doğruer et al., 2000).

Silylation and Heterocycle Formation

Investigations into the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes, which share similarities with the compound , have led to the formation of benzoxazasiloles and benzodioxazasilepines. These compounds exhibit interesting structural properties and potential applications in the development of new heterocyclic compounds (Lazareva et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources .

Future Directions

Given the limited information available, future research could focus on elucidating the synthesis, mechanism of action, and potential applications of “2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide”. It would also be beneficial to investigate its physical and chemical properties, as well as any potential safety and hazard implications .

properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-5-4-6-15(11-14)22-20(25)13-24-21(26)10-8-18(23-24)17-12-16(27-2)7-9-19(17)28-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTXJSAHXBPHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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